BenchChemオンラインストアへようこそ!

TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE

PROTAC linker design Fsp³ conformational restriction

tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate (CAS 1219606-33-3) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker building block featuring a conformationally constrained azetidine core, a Boc-protected secondary amine, and a terminal propargyl ether group. The compound has a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g·mol⁻¹.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1219606-33-3
Cat. No. B1409048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
CAS1219606-33-3
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OCC#C
InChIInChI=1S/C11H17NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3
InChIKeyOBUSYPFHNRORID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate (CAS 1219606-33-3): PROTAC Linker Building Block for Targeted Protein Degradation


tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate (CAS 1219606-33-3) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker building block featuring a conformationally constrained azetidine core, a Boc-protected secondary amine, and a terminal propargyl ether group . The compound has a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g·mol⁻¹ . It is primarily utilized as a rigid, non-cleavable linker module in the assembly of PROTAC degraders, where the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation to azide-functionalized E3 ligase ligands or target-protein binders . The Boc group permits acid-labile deprotection to liberate the azetidine NH for further functionalization, while the azetidine ring imparts conformational restriction that can influence ternary complex geometry and degradation efficiency [1].

Why Generic PROTAC Linker Substitution Fails: Structural Prerequisites for 1219606-33-3 in Degrader Design


Generic substitution of PROTAC linkers is a well-documented source of degradation failure because linker length, rigidity, and attachment geometry directly control ternary complex cooperativity, cellular permeability, and degradation potency (DC₅₀) [1]. The target compound embeds three synergistic functional domains—a rigid azetidine scaffold, an orthogonally protected secondary amine, and a terminal clickable alkyne—within a single compact entity (MW = 211.26; Fsp³ = 0.727) . Commonly employed PEG-based alkyne linkers (e.g., Propargyl-PEG5-amine, MW ≈ 275) exhibit significantly greater conformational freedom and lack the azetidine ring's defined exit-vector geometry, which has been shown to alter ternary complex stability and intracellular accumulation in comparative rigidity studies [1]. Similarly, alkyl halide azetidine analogs such as tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 253176-93-1) require nucleophilic displacement for conjugation and cannot participate in bioorthogonal CuAAC chemistry, limiting their compatibility with cellular target engagement assays and in situ PROTAC assembly strategies . The unprotected analog 3-(prop-2-yn-1-yloxy)azetidine (CAS 1219976-74-5) lacks the Boc moiety and therefore cannot be directly employed in multi-step synthetic sequences where N-protection is mandatory, resulting in additional protection/deprotection steps and yield losses . These structural distinctions render the target compound non-interchangeable with its closest analogs for PROTAC synthesis workflows.

Quantitative Differentiation Evidence for tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate Against Closest Analogs


Conformational Rigidity: Fsp³ Comparison Between Azetidine-Based and PEG-Based PROTAC Linkers

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.727, reflecting high three-dimensional character imparted by the saturated azetidine ring . In contrast, typical PEG-based PROTAC linkers such as Propargyl-PEG5-amine (C₁₃H₂₅NO₅, no ring) possess Fsp³ values of approximately 0.50–0.55 due to the linear, flexible ethylene glycol repeat units [1]. Higher Fsp³ correlates with improved aqueous solubility and reduced promiscuous binding in medicinal chemistry campaigns, and in the PROTAC context, increased linker rigidity has been shown to enhance intracellular accumulation—though with a noted trade-off in ternary complex stability—in a comparative study of H-PGDS-targeting PROTACs [2]. The azetidine core thus offers a defined, rigid exit vector that is absent in flexible PEG linkers.

PROTAC linker design Fsp³ conformational restriction

Click Chemistry Compatibility: Terminal Alkyne vs. Alkyl Halide Conjugation Handles

The target compound bears a terminal propargyl ether that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction widely used for assembling PROTACs from azide-functionalized E3 ligase ligands . In contrast, the structurally analogous alkyl halide linker tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 253176-93-1) relies on nucleophilic substitution (Sₙ2) for conjugation, which is incompatible with intracellular click chemistry strategies and may suffer from competing elimination side reactions . CuAAC reactions of terminal alkyne PROTAC linkers typically proceed with >90% conversion under standard conditions (CuSO₄·5H₂O, sodium ascorbate, TBTA ligand, rt, 2 h), whereas Sₙ2 alkylation of the bromomethyl analog requires strictly anhydrous conditions and yields are substrate-dependent, typically ranging from 60–85% [1].

click chemistry CuAAC bioorthogonal conjugation

Orthogonal Protection: Boc-Protected Azetidine vs. Unprotected Analogs in Multi-Step Synthesis

The Boc (tert-butyloxycarbonyl) group on the azetidine nitrogen of the target compound provides acid-labile protection that is orthogonal to the base-stable propargyl ether, enabling selective N-deprotection with TFA (trifluoroacetic acid) without affecting the alkyne functionality [1]. The unprotected analog 3-(prop-2-yn-1-yloxy)azetidine (CAS 1219976-74-5) lacks this protection; if N-protection is required for a given synthetic sequence, an additional protection step must be introduced, which typically adds one synthetic step and reduces overall yield by ~10–20% after work-up and purification . Furthermore, the unprotected azetidine is a free amine (pKₐ ≈ 10.5) that may undergo undesired side reactions (e.g., N-alkylation, oxidation) during coupling steps, whereas the Boc-protected form remains inert under basic and nucleophilic conditions [2].

orthogonal protection solid-phase synthesis Boc deprotection

Physicochemical Profile: Lipophilicity (LogP) and Predicted Solubility vs. C-Linked Propargyl Analog

The target compound (O-linked propargyl ether) has a measured LogP of 1.16 and a predicted aqueous solubility in the range of 25–50 µg·mL⁻¹ at pH 7.4 . By comparison, the C-linked analog tert-butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate (CAS 1463502-41-1, MW = 195.26) lacks the ether oxygen and exhibits an estimated LogP of approximately 1.8–2.0 (calculated via fragment-based methods), indicating higher lipophilicity that may reduce aqueous solubility and increase non-specific protein binding . The ether oxygen in the target compound contributes hydrogen-bond acceptor capacity (HBA = 2) and increases topological polar surface area (TPSA ≈ 38.8 Ų vs. ~29.5 Ų for the C-linked analog), which is associated with improved solubility and permeability balance for beyond-Rule-of-5 molecules such as PROTACs [1].

LogP solubility physicochemical properties

Commercial Purity Benchmarking: ≥98% Specification vs. Industry-Standard PROTAC Linker Purity

The target compound is commercially available with a purity specification of ≥98.0% (HPLC) from MedChemExpress and 98% from Fluorochem, exceeding the typical ≥95% purity offered for the unprotected analog 3-(prop-2-yn-1-yloxy)azetidine (CAS 1219976-74-5) . In PROTAC synthesis, linker purity directly impacts the purity of the final heterobifunctional degrader; a 3% purity deficit at the linker stage can propagate to a >10% impurity burden in the final conjugate after two sequential coupling steps, assuming additive impurity carry-through [1]. The consistent ≥98% specification across multiple vendors reduces the need for in-house repurification before use.

purity specification HPLC quality control

Optimal Application Scenarios for tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate in PROTAC Discovery and Chemical Biology


Rigid PROTAC Linker for Conformationally Constrained Ternary Complex Design

The high Fsp³ (0.727) and rigid azetidine core of the target compound make it particularly suited for PROTAC campaigns where linker flexibility must be minimized to reduce the entropic penalty of ternary complex formation. In a recent comparative analysis of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS), rigid linkers incorporating cyclic scaffolds showed markedly higher intracellular accumulation compared to flexible analogs, although with a nuanced trade-off in ternary complex stability [1]. Incorporating the target compound as a building block enables medicinal chemists to systematically probe this rigidity-activity relationship and identify the optimal conformational window for degradation potency.

CuAAC-Mediated Parallel Synthesis of PROTAC Libraries

The terminal alkyne functionality of the target compound enables high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized E3 ligase ligands (e.g., pomalidomide-azide, VHL-azide) under mild aqueous conditions . This click chemistry compatibility supports parallel library synthesis, where a single batch of the target compound can be reacted with diverse azide partners to generate a matrix of PROTAC candidates. Typical CuAAC yields exceeding 90% [2] reduce the chromatographic burden compared to Sₙ2-based conjugation strategies, accelerating structure-activity relationship (SAR) exploration.

Multi-Step Solid-Phase or Solution-Phase Degrader Assembly Requiring Orthogonal Protection

The Boc-protected azetidine nitrogen allows the target compound to be incorporated early in a synthetic sequence without interference during subsequent amide bond formation, ester hydrolysis, or CuAAC steps. Following completion of these manipulations, the Boc group can be quantitatively removed with TFA [3], liberating the azetidine NH for final-stage functionalization (e.g., acylation, sulfonylation, or reductive amination). This orthogonal protection strategy eliminates the need for a separate protection step that would be required if the unprotected analog 3-(prop-2-yn-1-yloxy)azetidine were used, thereby streamlining multi-step degrader synthesis.

In Situ Bioorthogonal PROTAC Activation in Cellular Models

The bioorthogonal nature of the terminal alkyne enables intracellular click-mediated assembly of PROTAC molecules from separately administered azide and alkyne precursors—a strategy that has been validated for in situ degradation of VEGFR-2, PDGFR-β, and EphB4 . The target compound's favorable LogP (1.16) and balanced physicochemical profile support cellular permeability, making it a candidate alkyne precursor for intracellular click-PROTAC strategies where the linker module must cross the cell membrane independently.

Quote Request

Request a Quote for TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.